4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol
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Overview
Description
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is an organic compound that features a phenol group substituted with a methoxy group linked to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Methoxylation: The phenol group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the methoxylated phenol with the oxazolidine ring through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is unique due to the presence of both the oxazolidine ring and the methoxylated phenol group, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
53936-85-9 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[(3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenol |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-13(17-9-14)8-16-12-5-3-11(15)4-6-12/h3-6,10,13,15H,7-9H2,1-2H3 |
InChI Key |
RYHCCMWAEFAJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
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